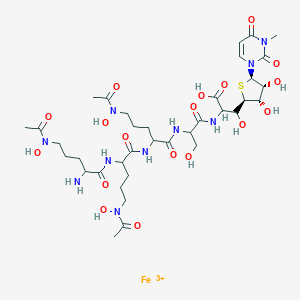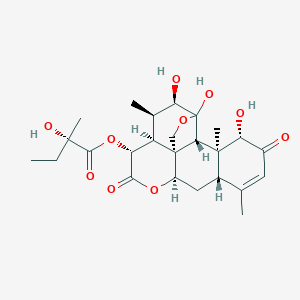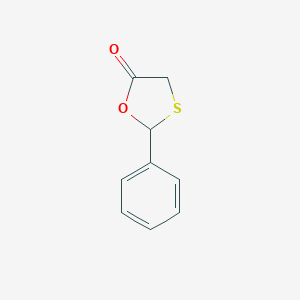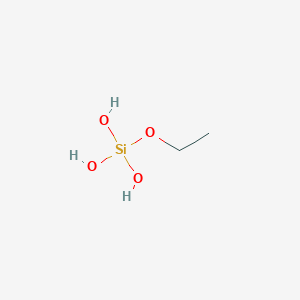
3-(p-Tolylsulfonyl)acrylonitrile
説明
3-(p-Tolylsulfonyl)acrylonitrile is a chemical compound that has been used in scientific research for various purposes. It is a member of the acrylonitrile family and is commonly referred to as PTSA. PTSA has been used in the synthesis of various organic compounds, and its properties have been studied to understand its mechanism of action and physiological effects.
科学的研究の応用
PTSA has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of various organic compounds, such as 3-(p-tolylsulfonyl)propionitrile, which has been shown to have anti-inflammatory properties. PTSA has also been used as a reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. PTSA has been used as a catalyst in the synthesis of various organic compounds, such as 3-(p-tolylsulfonyl)propene, which has been shown to have antifungal properties.
作用機序
The mechanism of action of PTSA is not well understood. However, it is believed to act as a Lewis acid catalyst in various organic reactions. PTSA has been shown to activate the carbonyl group of various organic compounds, such as aldehydes and ketones, by forming a complex with the oxygen atom. This activation leads to an increase in the reactivity of the carbonyl group, which facilitates the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTSA have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. PTSA has been shown to be metabolized by the liver and excreted in the urine.
実験室実験の利点と制限
PTSA has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. PTSA is also stable under normal laboratory conditions and can be stored for long periods. However, PTSA has some limitations as a reagent. It is not very soluble in water, which can make it difficult to use in aqueous reactions. PTSA can also react with water to form p-toluenesulfonic acid, which can be difficult to remove from the reaction mixture.
将来の方向性
There are several future directions for research on PTSA. One area of research could be the development of new synthetic methods using PTSA as a catalyst. Another area of research could be the study of the mechanism of action of PTSA in various organic reactions. Additionally, the biochemical and physiological effects of PTSA could be further studied to determine its safety and potential therapeutic uses.
合成法
PTSA can be synthesized by reacting p-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PTSA as a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
3-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWDSDBFRHVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041459 | |
| Record name | 3-(4-Tolylsulfonyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylsulfonyl)acrylonitrile | |
CAS RN |
1424-48-2 | |
| Record name | 3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile, 3-(p-tolylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Tolylsulfonyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



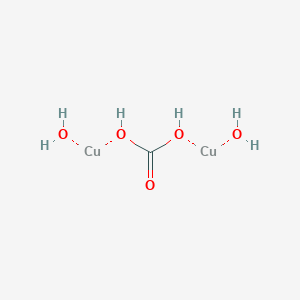


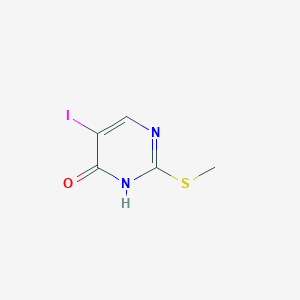
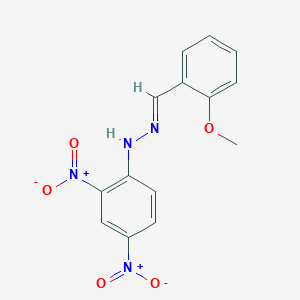
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
